

An In-depth Technical Guide on the Synthesis and Chemical Properties of Mesalamine

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Compound of Interest

Compound Name: *Mezilamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Mesalamine, also known as 5-aminosalicylic acid (5-ASA). Mesalamine is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.^{[1][2][3]} Its therapeutic effect is primarily localized to the colonic mucosa, where it exerts an anti-inflammatory action.^[1] This document details established synthetic routes, key chemical and physical characteristics, and the pharmacological mechanism of action of Mesalamine.

Chemical Properties of Mesalamine

A summary of the key chemical and physical properties of Mesalamine is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	--INVALID-LINK--
Molecular Weight	153.14 g/mol	--INVALID-LINK--
IUPAC Name	5-amino-2-hydroxybenzoic acid	--INVALID-LINK--
CAS Number	89-57-6	--INVALID-LINK--
Melting Point	283 °C (541 °F)	--INVALID-LINK--
Solubility	Slightly soluble in water and alcohol; more soluble in hot water and soluble in hydrochloric acid.	--INVALID-LINK--
pKa	Not explicitly found in the provided search results.	
LogP	1.3	--INVALID-LINK--
Topological Polar Surface Area	83.6 Å ²	--INVALID-LINK--
Stability	Unstable in the presence of water and light due to oxidation and light-catalyzed degradation.	--INVALID-LINK--

Synthesis of Mesalamine

Several synthetic routes for Mesalamine have been reported. Below are detailed protocols for two distinct methods.

1. Synthesis via Diazotization and Reduction

This classical approach involves the diazotization of sulfanilic acid, coupling with salicylic acid, and subsequent reduction of the resulting azo compound.

Experimental Protocol:

- Step 1: Diazotization of Sulfanilic Acid.
 - In a reaction vessel, add water, sulfuric acid, and sulfanilic acid.
 - Cool the mixture.
 - Slowly add a solution of sodium nitrite to the cooled mixture to form 4-diazobenzenesulfonic acid.[\[4\]](#)
- Step 2: Azo Coupling with Salicylic Acid.
 - In a separate vessel, dissolve 2-hydroxybenzoic acid (salicylic acid) in an aqueous solution of sodium hydroxide.
 - Add the 4-diazobenzenesulfonic acid solution from Step 1 to the salicylic acid solution to yield 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.[\[4\]](#)
- Step 3: Reductive Cleavage.
 - The product from Step 2 is subjected to catalytic hydrogenation. A modified palladium catalyst and hydrogen gas are used to cleave the azo bond, yielding 5-aminosalicylic acid (Mesalamine).[\[4\]](#)
- Step 4: Purification.
 - After the reaction, the crude Mesalamine is isolated by centrifugal separation.
 - The pH is adjusted with sulfuric acid to precipitate the product.
 - The precipitate is further purified by recrystallization. The patent suggests a purification step involving heating in water with activated carbon and a filter aid, followed by filtration and cooling.[\[4\]](#)

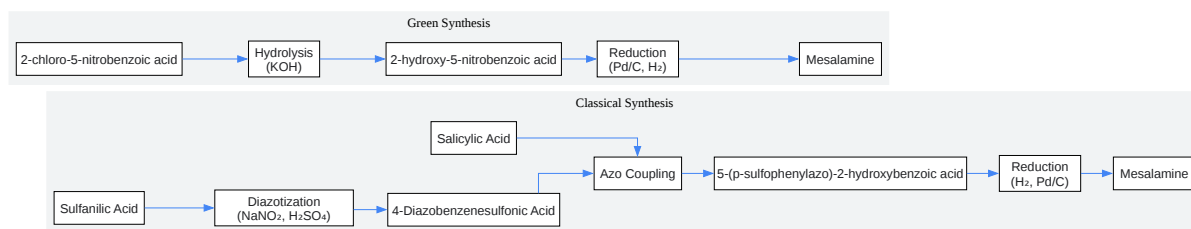
2. "Green" Synthesis from 2-chloro-5-nitrobenzoic acid

This one-pot method is presented as a more environmentally friendly approach to Mesalamine synthesis.[\[5\]](#)

Experimental Protocol:

- Step 1: Hydrolysis of the Chloro Group.
 - 2-chloro-5-nitrobenzoic acid is treated with an aqueous solution of potassium hydroxide (KOH) to convert the chloro group to a hydroxyl group, forming 2-hydroxy-5-nitrobenzoic acid.[5]
- Step 2: Reduction of the Nitro Group.
 - The nitro group of 2-hydroxy-5-nitrobenzoic acid is then reduced to an amine using a palladium on carbon (Pd/C) catalyst and a hydrogen source. This step yields 5-aminosalicylic acid (Mesalamine).[5]
- Step 3: Characterization.
 - The final product is characterized and confirmed by ^1H -NMR, ^{13}C -NMR, IR, and mass spectrometry.[5]

Synthesis Workflow Diagram

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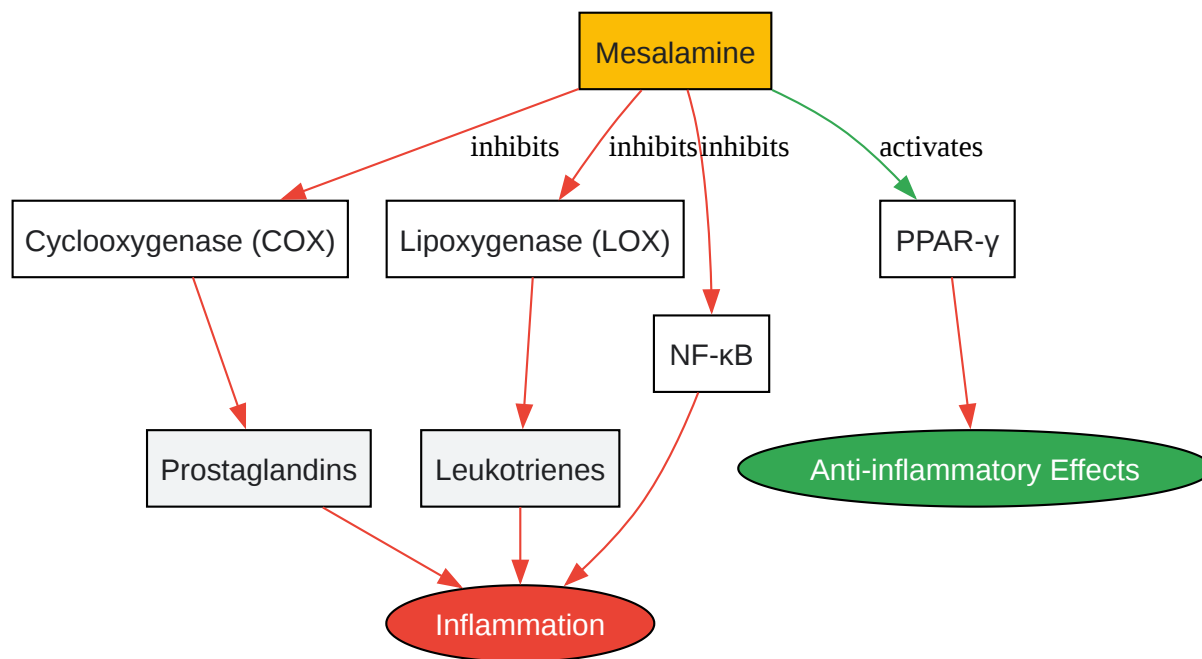
Caption: Comparative workflows for the classical and green synthesis of Mesalamine.

Mechanism of Action

The precise mechanism of action of Mesalamine is not fully understood, but it is believed to exert a topical anti-inflammatory effect on the colonic epithelial cells.^[6] The proposed mechanisms include:

- **Inhibition of Pro-inflammatory Mediators:** Mesalamine is thought to block the cyclooxygenase (COX) and lipoxygenase pathways, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.^{[2][6][7]} By inhibiting these pathways, Mesalamine reduces the production of these key inflammatory mediators in the colon.^[6]
- **Modulation of Inflammatory Transcription Factors:** Mesalamine has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory cytokines.^[7] Additionally, Mesalamine may activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects in the gut.^[7]

Signaling Pathway Diagram



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Caption: Proposed anti-inflammatory signaling pathways of Mesalamine.

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